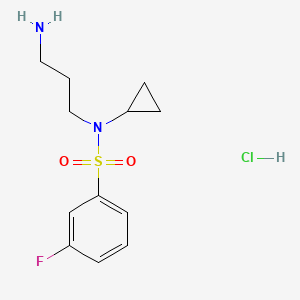

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride (FSAH) is a synthetic compound that has been used in a variety of scientific and medical research applications. FSAH is a sulfonamide derivative of 3-fluorobenzene and contains an aminopropyl group, a cyclopropyl group, and a hydrochloride moiety. It is a white crystalline solid that is soluble in water and has a molecular weight of 442.9 g/mol. FSAH is often used as a building block for more complex molecules and can be used to synthesize a variety of compounds.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Sulfonamide derivatives have been explored for their potential as antitumor agents. A study by Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, demonstrating significant antitumor activity with low toxicity in mice (Huang, Lin, & Huang, 2001). Another research by Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives, showing pro-apoptotic effects in cancer cells through p38/ERK phosphorylation activation (Cumaoğlu et al., 2015).

Pharmacodynamics of Hypoglycemic Arylsulfonamides

Loubatières (1959) conducted a comprehensive study on the general pharmacodynamics of hypoglycemic arylsulfonamides, providing essential insights into their mechanism of action and potential therapeutic uses (Loubatières, 1959).

Sulfonamide Drugs and Tubulin Interactions

Banerjee et al. (2005) explored the interaction of sulfonamide drugs with tubulin, a protein critical in cell division. They discovered that these drugs bind to the colchicine site of tubulin, influencing its polymerization and exhibiting potential as antimitotic agents (Banerjee et al., 2005).

Inhibitors of L-Asparagine Biosynthesis

Research by Brynes, Burckart, and Mokotoff (1978) focused on the synthesis of N-substituted sulfonamides and sulfonylhydrazides as potential inhibitors of L-asparagine synthetase, a key enzyme in some cancers. Their study showed competitive inhibition with L-aspartic acid, suggesting potential applications in cancer therapy (Brynes, Burckart, & Mokotoff, 1978).

Synthesis of Heterocyclic Compounds with Sulfonamide Moiety

A study by Mohsein, Majeed, and Al-Ameerhelal (2019) elaborated on synthesizing heterocyclic compounds containing a sulfonamide moiety. These compounds have potential applications in various fields, including medicinal chemistry (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Inhibition of Tumor-Associated Isozyme

Ilies et al. (2003) investigated the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. Their findings indicate potent inhibition, suggesting potential applications in developing antitumor agents (Ilies et al., 2003).

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11;/h1,3-4,9,11H,2,5-8,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJOEZMPFXOOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)

![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)